Cas no 69-33-0 (Tubercidin)

Tubercidin Chemical and Physical Properties
Names and Identifiers
-
- 7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-b-D-ribofuranosyl-
- Tubercidin Trifluoroacetate
- 7-Deazaadenosine
- 7-Deaza-rA
- TUBERCIDIN
- TUBERCIDIN FROM STREPTOMYCES TUBERCIDICUS
- 4-amino-7-(D-ribofuranosyl)-7H-pyrrolo{2,3-d}pyrimidine
- sparsomycina
- Sparsomycine A
- Tubercidine
- Antibiotic XK 101-1
- N7-Deazaadenosine
- NSC 56408
- Sparsamycin A
- U 10071
- Sparsomycin A
- 4-Amino-7-(b-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
- 2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol (Tubercidin)
- NSC-56408
- (2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 7-beta-D-Ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- BRN 0038498
- U10071
- NCGC00163638-01
- U-10071
- AKOS024464517
- (2R,3R,4S,5R)-2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- SR-01000765501
- 1pr5
- W-203540
- 2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol(tubercidin)
- UNII-M351LCX45Y
- 4-26-00-01117 (Beilstein Handbook Reference)
- MFCD00056012
- A-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
- 7-beta-CD-ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidin-4-amine
- SMR000471894
- Tubercidin, from Streptomyces tubercidicus, ~95%
- SR-01000765501-3
- Q27089034
- (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- CHEMBL267099
- 4-amino-7beta-D-ribofuranosyl-7H-pyrrolo[2, 3-d]pyrimidine
- ''2-(4-AMINO-PYRROLO[2,3-D]PYRIMIDIN-7-YL)-5-HYDROXYMETHYL-TETRAHYDRO-FURAN-3,4-DIOL
- 7-.BETA.-D-RIBOFURANOSYL-7H-PYRROLO(2,3-D)PYRIMIDIN-4-AMINE
- SCHEMBL8259
- HDZZVAMISRMYHH-KCGFPETGSA-N
- CS-5578
- cid_6245
- 7-beta-D-Ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidine-4-amine
- (2R,3R,4S,5R)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(hydroxymethyl)oxolane-3,4-diol
- 4-Amino-7-beta-D-ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidine
- AI3-52353
- 7-beta-D-ribofuranosyl-7H-pyrrolo-(2,3-d)pyrimidin-4-amine
- HY-100126
- 2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- EINECS 200-703-4
- 69-33-0
- 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 7-beta-D-ribofuranosyl-
- BIDD:GT0715
- SKI 26996
- EX-A1062
- AC-32279
- 4-Amino-7-(beta-D-ribofuranosyl)-pyrrolo(2,3-d)pyrimidine
- TUBERCIDIN [MI]
- GTPL4755
- HMS2269L05
- 7-deaza-adenosine
- MLS001074702
- 4-Amino-7-(
- 7beta-D-Ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidine-4-amine
- CHEBI:48267
- 7H-Pyrrolo(2,3-d)pyrimidine, 4-amino-7beta-D-ribofuranosyl-
- 4-Amino-7beta-D-ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidine
- DTXSID701018946
- BS-17423
- DB03172
- NS00011706
- 7H-Pyrrolo(2,3-d)pyrimidine, 4-amino-7-beta-D-ribofuranosyl-
- 7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- BDBM50000298
- M351LCX45Y
- 7.beta.-D-Ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidine-4-amine
- HDZZVAMISRMYHH-UHFFFAOYSA-N
- NS00078824
- 7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
- 2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Adenosine, 7-deaza-
- (2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol
- 7-Deazadenosine
- DTXSID60861614
- 7-.beta.-D-ribofuranosyl-7H-pyrrolo-[2,3-d]pyrimidin-4-amine
- SCHEMBL1652797
- SCHEMBL23982115
- WLN: T56 BN GN INJ FZ I- BT5OTJ CQ DQ E1Q
- B 120121
- 4-Amino-7.beta.-D-ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidine
- 7H-Pyrrolo(2,3-d)pyrimidine, 4-amino-7.beta.-D-ribofuranosyl-
- Antibiotic 155B2T
- SCHEMBL20418952
- 7H-Pyrrolo(2, 4-amino-7.beta.-D-ribofuranosyl-
- NSC56408
- 4-Amino-7-(.beta.-D-ribofuranosyl)-pyrrolo(2,3-d)pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-.beta.-D-ribofuranosyl-
- 4-Amino-7-.beta.-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine
- MLSMR
- 64526-34-7
- Tubercidin
-
- MDL: MFCD00056012
- Inchi: InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1
- InChI Key: HDZZVAMISRMYHH-KCGFPETGSA-N
- SMILES: NC1=C2C(N([C@H]3[C@@H]([C@@H]([C@@H](CO)O3)O)O)C=C2)=NC=N1
Computed Properties
- Exact Mass: 266.10200
- Monoisotopic Mass: 266.10150494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 4
- Topological Polar Surface Area: 127
- XLogP3: -1.3
- Surface Charge: 0
Experimental Properties
- Color/Form: White acicular crystals
- Density: 1.90±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 247.8-250 ºC
- Boiling Point: 409.46°C (rough estimate)
- Refractive Index: 1.8340 (estimate)
- Solubility: Slightly soluble (6.1 g/l) (25 º C),
- PSA: 126.65000
- LogP: -0.79380
- Merck: 13,9875
- Specific Rotation: D17 -67° (50% acetic acid)
- Solubility: 1g is dissolved in 330ml water \200ml methanol and 2000ml ethanol, insoluble in acetone \ ethyl acetate \ chloroform \ benzene and petroleum ether
Tubercidin Security Information
- Signal Word:Danger
- Hazard Statement: H300
- Warning Statement: P264-P301+P310
- Hazardous Material transportation number:UN 3462 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 28
- Safety Instruction: 36/37/39-45
- FLUKA BRAND F CODES:10
- RTECS:UY8870000
-
Hazardous Material Identification:
- HazardClass:6.1(a)
- Risk Phrases:R28
- Toxicity:LD50 i.v. in mice: 45 mg/kg (Anzai)
- PackingGroup:Ⅱ
- Safety Term:6.1(a)
- Packing Group:II
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Packing Group:II
- Hazard Level:6.1(a)
Tubercidin Customs Data
- HS CODE:29419090
Tubercidin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1106848-1g |
Tubercidin |
69-33-0 | 95% | 1g |
$675 | 2024-07-23 | |
eNovation Chemicals LLC | D513560-10g |
Tubercidin |
69-33-0 | 98% | 10g |
$1080 | 2024-08-03 | |
eNovation Chemicals LLC | D513560-100g |
Tubercidin |
69-33-0 | 98% | 100g |
$9900 | 2023-05-16 | |
Ambeed | A118999-5mg |
4-Amino-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine |
69-33-0 | 98% | 5mg |
$30.0 | 2025-02-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18000-5mg |
Tubercidin |
69-33-0 | 98% | 5mg |
¥604.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-258322-10mg |
Tubercidin, |
69-33-0 | ≥95% | 10mg |
¥1354.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7004-50 mg |
Tubercidin |
69-33-0 | 100.00% | 50mg |
¥2410.00 | 2022-02-28 | |
eNovation Chemicals LLC | D513560-50g |
Tubercidin |
69-33-0 | 98% | 50g |
$7290 | 2023-05-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7004-25 mg |
Tubercidin |
69-33-0 | 100.00% | 25mg |
¥1711.00 | 2022-02-28 |
Tubercidin Related Literature
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Désirée Popadi?,Dipali Mhaindarkar,Mike H. N. Dang Thai,Helen C. Hailes,Silja Mordhorst,Jennifer N. Andexer RSC Chem. Biol. 2021 2 883
-
José M. Ibarra-Soza,Alexi A. Morris,Prasanna Jayalath,Hayden Peacock,Wayne E. Conrad,Michael B. Donald,Mark J. Kurth,Peter A. Beal Org. Biomol. Chem. 2012 10 6491
-
Sara De Ornellas,John M. Slattery,Robert M. Edkins,Andrew Beeby,Christoph G. Baumann,Ian J. S. Fairlamb Org. Biomol. Chem. 2015 13 68
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José M. Ibarra-Soza,Alexi A. Morris,Prasanna Jayalath,Hayden Peacock,Wayne E. Conrad,Michael B. Donald,Mark J. Kurth,Peter A. Beal Org. Biomol. Chem. 2012 10 6491
-
5. Furanoside–pyranoside isomerization of tubercidin and its 2′-deoxy derivatives: influence of nucleobase and sugar structure on the proton-catalysed reactionFrank Seela,Sabine Menkhoff,Silvia Behrendt J. Chem. Soc. Perkin Trans. 2 1986 525
Related Categories
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrrolopyrimidine nucleosides and nucleotides Pyrrolopyrimidine nucleosides and nucleotides
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrrolopyrimidine nucleosides and nucleotides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
Additional information on Tubercidin
Recent Advances in Tubercidin (69-33-0) Research: A Comprehensive Review
Tubercidin (CAS: 69-33-0), a naturally occurring adenosine analog, has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potent biological activities. Originally isolated from Streptomyces tubercidicus, this nucleoside antibiotic exhibits broad-spectrum antimicrobial and antitumor properties. Recent studies have further elucidated its mechanisms of action and explored its potential applications in targeted therapies. This research brief synthesizes the latest findings on Tubercidin, focusing on its molecular interactions, therapeutic potential, and emerging challenges in clinical translation.
Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) reveal that Tubercidin's 7-deazaadenosine scaffold enables unique binding interactions with RNA polymerases and ATP-dependent enzymes. Researchers at Scripps Research Institute demonstrated that this molecular framework contributes to its selective inhibition of viral replication in RNA viruses, including SARS-CoV-2 variants, through allosteric modulation of RdRp. These findings suggest potential repurposing opportunities for Tubercidin derivatives in antiviral therapy.
In oncology research, a Nature Cancer study (2024) identified Tubercidin as a potent activator of the integrated stress response (ISR) pathway in solid tumors. The compound's ability to induce phosphorylation of eIF2α leads to selective cancer cell apoptosis while sparing normal cells. Notably, combination therapies pairing Tubercidin analogs with immune checkpoint inhibitors showed synergistic effects in murine models of triple-negative breast cancer, with tumor regression rates exceeding 70% in treated cohorts.
The compound's mechanism of action as a protein synthesis inhibitor has been further clarified through cryo-EM studies published in Cell (2023). These high-resolution structural analyses demonstrate how Tubercidin-5'-triphosphate (TTP) competes with ATP in the aminoacylation site of multiple aminoacyl-tRNA synthetases, providing the first atomic-level visualization of its pleiotropic effects on translation machinery. This breakthrough enables rational design of next-generation derivatives with improved target specificity.
Despite these advances, significant challenges remain in Tubercidin's clinical development. A 2024 review in Chemical Reviews highlights pharmacokinetic limitations including rapid deamination by adenosine deaminase and dose-dependent cardiotoxicity. Current research focuses on prodrug strategies and nanoparticle delivery systems to overcome these barriers. The development of 7-substituted Tubercidin analogs with enhanced metabolic stability shows particular promise, with several candidates entering preclinical evaluation.
Emerging applications in epigenetics research have expanded Tubercidin's potential utility. Studies in Nucleic Acids Research (2023) report its use as a chemical probe for studying RNA modification enzymes, particularly those involved in m6A methylation. The compound's ability to inhibit specific methyltransferases while leaving others unaffected makes it a valuable tool for dissecting the complex landscape of epitranscriptomic regulation in disease states.
The synthesis and production of Tubercidin continue to evolve, with a recent ACS Catalysis paper (2024) describing a novel biocatalytic route using engineered purine nucleoside phosphorylases. This green chemistry approach achieves 85% yield with significantly reduced environmental impact compared to traditional synthetic methods, addressing supply chain challenges for research and potential clinical applications.
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